![molecular formula C11H9FN8O2S B11075279 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole](/img/structure/B11075279.png)
5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-methyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions.
Formation of the sulfide linkage: This step might involve the reaction of thiols with appropriate electrophiles.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE depends on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorobenzyl)-3-nitro-1H-1,2,4-triazole: Similar structure but lacks the sulfide linkage.
1-Methyl-1H-1,2,3,4-tetrazole: Similar structure but lacks the triazole and nitro groups.
Uniqueness
1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H9FN8O2S |
|---|---|
Molecular Weight |
336.31 g/mol |
IUPAC Name |
5-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]sulfanyl]-1-methyltetrazole |
InChI |
InChI=1S/C11H9FN8O2S/c1-18-11(14-16-17-18)23-10-13-9(20(21)22)15-19(10)6-7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 |
InChI Key |
XYMLKUFLZHUUCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC2=NC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


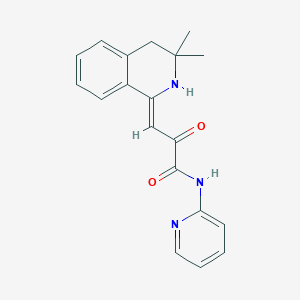

![4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11075230.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11075232.png)
![Ethyl [3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11075248.png)
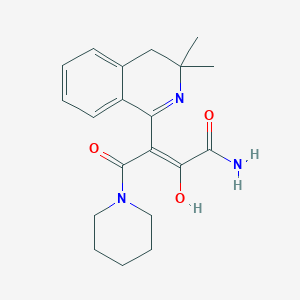
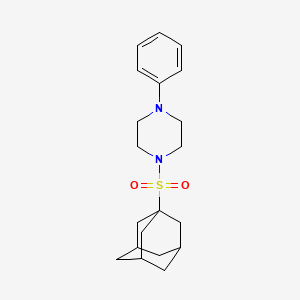
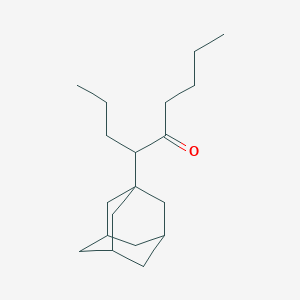
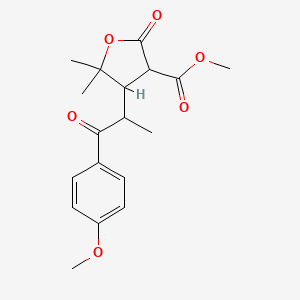
![N-[(2-methylquinolin-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11075282.png)
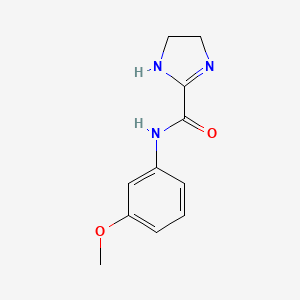
![2-Methoxy-4-(methylsulfanyl)-N-[8-(4-morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]benzamide](/img/structure/B11075302.png)
![3,3,5,5-tetramethyl-6-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11075307.png)
![N-{4-[(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B11075311.png)
